molecular formula C11H14O B14587743 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne CAS No. 61208-01-3

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne

Katalognummer: B14587743
CAS-Nummer: 61208-01-3
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: PQTMFZMHARXBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne is an organic compound characterized by the presence of a hexa-1,5-diyne backbone with a prop-2-en-1-yloxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alkanes.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

61208-01-3

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

3-(2-prop-2-enoxyethyl)hexa-1,5-diyne

InChI

InChI=1S/C11H14O/c1-4-7-11(6-3)8-10-12-9-5-2/h1,3,5,11H,2,7-10H2

InChI-Schlüssel

PQTMFZMHARXBIY-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCCC(CC#C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.